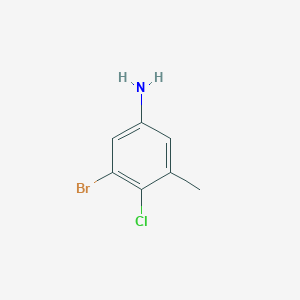

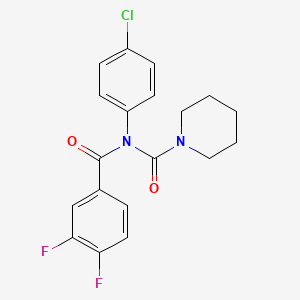

![molecular formula C30H20N2 B2679374 11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole CAS No. 1449754-80-6](/img/structure/B2679374.png)

11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole” is a chemical compound with a complex structure that contains a biphenyl group and an indolo[2,3-a]carbazole group . It is a polycyclic aromatic hydrocarbon with potential applications in organic electronics, photovoltaics, and optoelectronic devices .

Synthesis Analysis

The synthesis of carbazole derivatives, including “11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole”, involves a series of reactions using o-dibromobenzene and o-phenylenediamine as starting compounds . The method yields a high efficiency of 92% and utilizes reagents such as sodium tert-butoxide, along with the catalysts palladium diacetate, copper bromide (CuBr), and X-Phos .Molecular Structure Analysis

This molecule is characterized by its intricate fused ring structure, which combines the features of both indole and carbazole moieties . Its name is derived from the specific positioning of the dihydro substituent at the 11 and 12 positions within this framework .Chemical Reactions Analysis

Carbazole and its derivatives undergo two successive, reversible, one-electron oxidation steps to the cation radical and the quinoid-like dication, respectively . Knowledge of their electrochemical properties affords insight into the mechanisms for their oxidation and reduction as well as possible subsequent reactions .科学的研究の応用

Synthesis and Chemical Properties

Research into indolo[3,2-b]carbazoles has led to the development of novel synthetic methodologies and the exploration of their chemical properties. For instance, the synthesis of 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles, including highly efficient ligands for receptors, highlights the molecule's potential in receptor-binding applications (Tholander & Bergman, 1999). Furthermore, novel synthesis routes have led to 5,11-dialkyl-6,12-di(hetero)aryl-5,11-dyhydroindolo[3,2-b]carbazoles with potential for further chemical modifications, indicating a versatile platform for chemical exploration (Irgashev et al., 2018).

Photophysical and Electrochemical Applications

Indolo[3,2-b]carbazole derivatives have been explored for their photophysical and electrochemical applications. Notably, efficient up-conversion of triplet excitons into a singlet state by certain derivatives points to their utility in organic light-emitting diodes (OLEDs) and potentially in other optoelectronic devices (Endo et al., 2011). The synthesis and study of these materials underscore their importance in developing advanced electronic and photonic technologies.

Biological and Environmental Interactions

The interaction of indolo[3,2-b]carbazoles with biological systems and their environmental implications have also been a subject of study. For example, ascorbigen, a precursor of 5,11-dihydroindolo[3,2-b]carbazole, has been shown to exhibit significant biological activity, suggesting that derivatives of this compound may have environmental and health-related importance (Preobrazhenskaya et al., 1993).

作用機序

将来の方向性

Fused-ring carbazole derivatives, including “11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole”, have been attracting considerable attention in recent years due to their suitability in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . The future research is likely to focus on designing novel carbazole-derived materials with desired properties as well as new devices .

特性

IUPAC Name |

12-(3-phenylphenyl)-11H-indolo[2,3-a]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-2-9-20(10-3-1)21-11-8-12-22(19-21)32-28-16-7-5-14-24(28)26-18-17-25-23-13-4-6-15-27(23)31-29(25)30(26)32/h1-19,31H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDSITDVSDFQIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

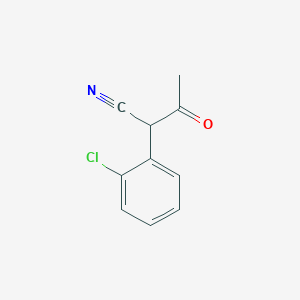

![3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole](/img/structure/B2679296.png)

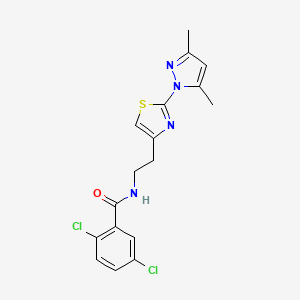

![3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2679301.png)

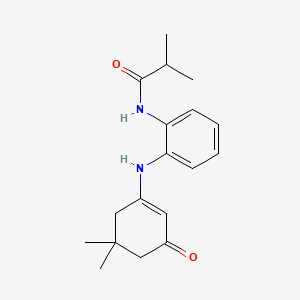

![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2679302.png)

![methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2679303.png)

![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)

![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2679312.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2679313.png)